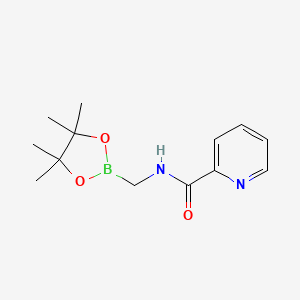

N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)picolinamide

Description

N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)picolinamide is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to a picolinamide group through a dioxaborolane ring. The presence of the boron atom imparts unique chemical properties to the compound, making it valuable in organic synthesis and medicinal chemistry.

Properties

Molecular Formula |

C13H19BN2O3 |

|---|---|

Molecular Weight |

262.11 g/mol |

IUPAC Name |

N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-16-11(17)10-7-5-6-8-15-10/h5-8H,9H2,1-4H3,(H,16,17) |

InChI Key |

WIYUDHGXPXINHP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CNC(=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)picolinamide typically involves the reaction of picolinamide with a boronic acid derivative. One common method involves the use of pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) as the boron source. The reaction is usually carried out in the presence of a palladium catalyst under mild conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)picolinamide undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form boron-containing alcohols.

Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Boron-containing alcohols.

Substitution: Biaryl compounds.

Scientific Research Applications

N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)picolinamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

Biology: Investigated for its potential as a molecular probe for studying biological systems.

Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing drugs.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)picolinamide involves its ability to form stable complexes with various molecular targets. The boron atom can interact with nucleophilic sites on target molecules, facilitating reactions such as cross-coupling. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide

- 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)picolinamide stands out due to its picolinamide group, which imparts additional stability and reactivity compared to other boronic acid derivatives. This unique structure enhances its utility in various chemical reactions and applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.